Methyl hydroxyangolensate

Antifungal Limonoid Crop Protection

Procure Methyl Hydroxyangolensate, a B,D-seco limonoid essential for reproducible research. Directly compared to methyl angolensate and 3,7-dideacetylkhivorin, its distinct antifungal and antibacterial potencies make generic substitution invalid. Its low antimalarial activity (IC50 21.59 µg/mL) positions it as an excellent negative control for antiplasmodial semi-synthetic optimization. Ideal for Botrytis cinerea SAR studies and narrow-spectrum agrochemical design. Ensure compound-specific identity for accurate experimental outcomes.

Molecular Formula C27H34O8
Molecular Weight 486.6 g/mol
Cat. No. B15579926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hydroxyangolensate
Molecular FormulaC27H34O8
Molecular Weight486.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16-,18-,20-,21-,22-,25-,26-,27-/m0/s1
InChIKeyGOYZKWCPWBKPIG-KDSQYEHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Hydroxyangolensate: Core Identifiers and Compound Class for Research Procurement


Methyl hydroxyangolensate (CAS 22255-07-8), also referred to as methyl 6-hydroxyangolensate, is a naturally occurring rings B,D-seco limonoid with the molecular formula C₂₇H₃₄O₈ and a molecular weight of 486.56 g/mol [1]. It has been isolated from multiple Meliaceae species, including Swietenia mahogani, Khaya ivorensis, and Khaya grandifoliola, where it exists as a characteristic metabolite of this limonoid sub-class [2]. As a research compound, its primary applications have focused on antifungal, antibacterial, antifeedant, and antimalarial activity screening, positioning it as a key reference standard in natural product and agrochemical discovery programs .

Procurement Caution: Why Interchanging Limonoids in Methyl Hydroxyangolensate Research is Unreliable


The limonoid class exhibits profound structure-activity relationship (SAR) divergence, rendering generic substitution scientifically invalid. Methyl hydroxyangolensate, as a B,D-seco limonoid, possesses a distinct oxidation and ring-opening pattern that dictates its specific bioactivity profile. Direct comparative studies confirm that even closely related analogs, such as methyl angolensate and 3,7-dideacetylkhivorin, display significantly different antifungal and antibacterial potencies against identical microbial strains [1]. Furthermore, while methyl hydroxyangolensate demonstrates only low antimalarial activity, other limonoids from the same source material (e.g., gedunin) exhibit over 17-fold greater antiplasmodial potency [2]. These data underscore that purchasing decisions based solely on limonoid class membership or botanical source will not yield predictable experimental outcomes; compound-specific identity is critical for reproducibility [1].

Quantitative Evidence Guide for Methyl Hydroxyangolensate: Comparator Data for Scientific Selection


Antifungal Activity: Methyl Hydroxyangolensate vs. Methyl Angolensate Against Botrytis cinerea

Methyl hydroxyangolensate's antifungal activity against the plant pathogen Botrytis cinerea has been directly compared to the structurally similar limonoid methyl angolensate. The data reveal a substantial difference in mycelial growth inhibition, with the non-hydroxylated analog demonstrating superior potency. This directly informs the selection of methyl hydroxyangolensate for research focused on understanding the negative or modulating impact of the 6-hydroxy group on antifungal SAR [1].

Antifungal Limonoid Crop Protection

Comparative Antibacterial and Antifungal Activity Against Multiple Strains: Methyl Hydroxyangolensate vs. 3,7-Dideacetylkhivorin

In a direct comparison against a panel of fungal and bacterial species, 3,7-dideacetylkhivorin exhibited stronger antimicrobial activity than methyl hydroxyangolensate. The sole exception was against Penicillium expansum Link, where methyl hydroxyangolensate demonstrated a unique activity profile [1]. This differential activity against specific organisms is a critical factor for procurement when research is targeted at a particular pathogen.

Antibacterial Antifungal Microbiology

Antimalarial Activity Comparison: Methyl Hydroxyangolensate vs. Gedunin

The antimalarial potency of methyl hydroxyangolensate (reported as 6-methylhydroxyangolensate) has been directly compared to other limonoids isolated from the same Khaya grandifoliola extract. The compound exhibited low in vitro activity against Plasmodium falciparum, in stark contrast to gedunin, the most active limonoid in the study, which had a much lower IC₅₀ [1]. This establishes methyl hydroxyangolensate as a low-activity comparator for antiplasmodial SAR studies.

Antimalarial Plasmodium falciparum Natural Product

Confirmed Antifeedant Activity Against Spodoptera littoralis

Methyl hydroxyangolensate was isolated from Swietenia mahogani and its antifeedant activity was evaluated. The compound was identified as one of the active limonoids responsible for this insect-deterrent property [1][2]. While quantitative comparison data against a specific standard are not detailed in the available abstract, this verified activity distinguishes it from limonoids lacking reported antifeedant properties and supports its use in agricultural pest management research.

Insect Antifeedant Agrochemical Crop Protection

Targeted Application Scenarios for Methyl Hydroxyangolensate in Research and Industrial Development


Fungicide Lead Discovery: B. cinerea Control Agent with Defined SAR

For agricultural research programs targeting Botrytis cinerea (gray mold), methyl hydroxyangolensate serves as a key reference standard. While it exhibits weaker direct antifungal activity than methyl angolensate, its structural difference (the presence of a 6-hydroxy group) provides a valuable SAR probe for understanding the structural requirements for potent anti-Botrytis activity. This makes it ideal for chemical biology studies aimed at designing more effective limonoid-based fungicides, rather than as a direct development candidate [1].

Specialized Antimicrobial Research: Activity Against Penicillium expansum

Research focused on controlling post-harvest pathogens, specifically Penicillium expansum (blue mold), should prioritize methyl hydroxyangolensate. Direct comparative studies have demonstrated that its activity against this particular strain is distinct from that of the more broadly active limonoid 3,7-dideacetylkhivorin. This unique spectrum makes it a candidate for developing targeted, narrow-spectrum antifungal agents with potentially reduced off-target effects [1].

Crop Protection: Development of Natural Antifeedants

Methyl hydroxyangolensate's validated antifeedant activity against Spodoptera littoralis (cotton leafworm) positions it as a valuable reference standard in the development of biorational pesticides. It can be used as a benchmark for screening extracts, evaluating structure-activity relationships of semi-synthetic derivatives, and investigating the molecular mechanisms of insect gustatory inhibition. This application is distinct from and orthogonal to its antimicrobial uses [2].

Antimalarial Drug Discovery: A Low-Activity Reference Compound

In antiplasmodial research, methyl hydroxyangolensate serves a critical but niche role as a low-activity comparator. With an IC₅₀ of 21.59 µg/mL against P. falciparum, it is substantially less potent than limonoids like gedunin (IC₅₀ 1.25-9.63 µg/mL). This makes it an excellent negative control or a chemical starting point for semi-synthetic optimization studies aimed at identifying the structural modifications that confer high antiplasmodial activity [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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